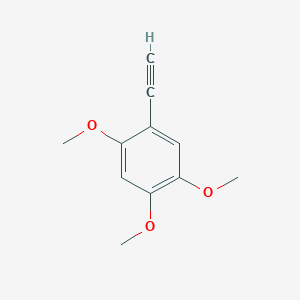

1-Ethynyl-2,4,5-trimethoxybenzene

Description

BenchChem offers high-quality 1-Ethynyl-2,4,5-trimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-2,4,5-trimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-ethynyl-2,4,5-trimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h1,6-7H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYMLCRGRSTAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-Ethynyl-2,4,5-trimethoxybenzene: A Privileged Scaffold in Medicinal Chemistry and Advanced Synthesis

A Technical Whitepaper for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of rational drug design, the spatial orientation and electronic distribution of functional groups dictate a molecule's binding affinity and pharmacokinetic viability. 1-Ethynyl-2,4,5-trimethoxybenzene (CAS: 101911-62-0), also known as 2,4,5-trimethoxyphenylacetylene, has emerged as a critical building block in the synthesis of microtubule-targeting agents and advanced materials[1][2].

As a Senior Application Scientist, I frequently utilize this terminal alkyne to construct rigid, linear diarylalkyne systems. The 2,4,5-trimethoxy substitution pattern is highly privileged; it mimics the A-ring of natural antimitotic agents like colchicine and combretastatin A-4 (CA-4). By utilizing an ethynyl linker rather than an olefinic bond, synthetic chemists can lock the pharmacophore into an active conformation, preventing the cis-to-trans isomerization that often limits the in vivo efficacy of stilbene derivatives. This guide provides an in-depth analysis of its physicochemical profile, synthetic utility, and step-by-step methodologies for its application in cross-coupling reactions.

Physicochemical Profiling and Structural Causality

Understanding the physical parameters of 1-Ethynyl-2,4,5-trimethoxybenzene is essential for predicting its behavior in organic solvents, its reactivity in transition-metal catalysis, and its downstream pharmacokinetic properties.

The three electron-donating methoxy groups significantly enrich the electron density of the aromatic ring. This electronic push makes the terminal alkyne slightly more nucleophilic upon deprotonation compared to unsubstituted phenylacetylene, facilitating rapid transmetalation in copper-cocatalyzed systems. Furthermore, its relatively low Topological Polar Surface Area (TPSA) of 27.7 Ų and an XLogP3 of 2.2 indicate excellent membrane permeability, a crucial factor when designing intracellularly active oncology drugs[3].

Table 1: Core Chemical and Physical Properties

| Property | Value | Scientific Implication |

| CAS Number | 101911-62-0 | Standardized registry identification[1]. |

| Molecular Formula | C₁₁H₁₂O₃ | Dictates exact mass for HRMS validation. |

| Molecular Weight | 192.21 g/mol | Ideal low-molecular-weight fragment for drug discovery[3]. |

| Melting Point | 113–117 °C | Solid state at room temperature; requires adequate dissolution time in organic solvents[1]. |

| XLogP3 | 2.2 | Optimal lipophilicity for passive cellular diffusion[3]. |

| TPSA | 27.7 Ų | Low polar surface area ensures high membrane permeability[3]. |

| H-Bond Donors/Acceptors | 0 / 3 | Acts strictly as an H-bond acceptor via methoxy oxygens[3]. |

Table 2: Structural Identifiers

| Descriptor | String / Code |

| SMILES | COC1=CC(=C(C=C1C#C)OC)OC[3] |

| InChIKey | ZKYMLCRGRSTAGY-UHFFFAOYSA-N[1][3] |

Synthetic Utility: The Sonogashira Cross-Coupling Engine

The primary synthetic application of 1-Ethynyl-2,4,5-trimethoxybenzene is as a terminal alkyne partner in the Sonogashira cross-coupling reaction. This palladium-catalyzed, copper-cocatalyzed process allows for the direct coupling of the alkyne with aryl or vinyl halides to form sp2

sp carbon-carbon bonds.Mechanistic Pathway

The reaction relies on a dual catalytic cycle. The electron-rich nature of the 2,4,5-trimethoxyphenyl ring stabilizes the intermediate copper-acetylide complex, ensuring highly efficient transmetalation to the Palladium(II) center.

Figure 1: Dual catalytic cycle of the Sonogashira coupling utilizing 1-Ethynyl-2,4,5-trimethoxybenzene.

Application in Oncology: Overcoming Multidrug Resistance

In drug development, 1-Ethynyl-2,4,5-trimethoxybenzene is frequently used to synthesize antimitotic agents that target the colchicine-binding site on β -tubulin. For example, it has been successfully coupled to pyrrolo[2,3-d]pyrimidine scaffolds to create novel antitumor agents[4].

A critical challenge in chemotherapy is multidrug resistance (MDR) mediated by the overexpression of P-glycoprotein (Pgp), an efflux pump that expels drugs from cancer cells. Derivatives synthesized from 1-Ethynyl-2,4,5-trimethoxybenzene have demonstrated a remarkable ability to evade Pgp efflux, maintaining equipotent cytotoxicity against both drug-sensitive (MCF-7) and drug-resistant (NCI/ADR) tumor cell lines[4].

Figure 2: Biological mechanism of action for 2,4,5-trimethoxyphenylalkyne derivatives in resistant oncology models.

Self-Validating Experimental Protocol: Standardized Sonogashira Coupling

To ensure high yields and prevent the formation of unwanted Glaser homocoupling byproducts (diynes), the following protocol is engineered with built-in validation steps.

Objective: Coupling of 1-Ethynyl-2,4,5-trimethoxybenzene with an Aryl Iodide.

Step-by-Step Methodology

-

System Preparation & Degassing (Critical Causality Step)

-

Action: Dissolve the aryl iodide (1.0 equiv) in a mixture of anhydrous DMF and Triethylamine (TEA) (3:1 ratio). Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen must be rigorously excluded. The presence of O2 in the presence of Cu(I) and an amine base will rapidly catalyze the oxidative Glaser homocoupling of 1-Ethynyl-2,4,5-trimethoxybenzene, drastically reducing the yield of the desired cross-coupled product.

-

-

Catalyst Activation

-

Action: Under positive Argon flow, add Pd(PPh3)4 (0.05 equiv) and CuI (0.10 equiv). Stir at room temperature for 10 minutes until the solution transitions to a clear, pale yellow/orange.

-

Validation: A darkening of the solution to black at this stage indicates premature palladium aggregation (Pd black formation), signaling compromised catalyst integrity or oxygen contamination.

-

-

Alkyne Addition

-

Action: Dissolve 1-Ethynyl-2,4,5-trimethoxybenzene (1.2 equiv) in a minimal amount of degassed DMF. Add this solution dropwise over 30 minutes via a syringe pump.

-

Causality: Slow addition keeps the steady-state concentration of the terminal alkyne low, further suppressing homocoupling while the transmetalation to the Pd(II) intermediate occurs.

-

-

Reaction Monitoring

-

Action: Heat the reaction to 60 °C. Monitor via LC-MS or TLC (Hexanes/Ethyl Acetate 4:1).

-

Validation: The disappearance of the aryl iodide mass peak and the emergence of the product mass ( [M+H]+ ) confirm successful reductive elimination.

-

-

Quenching and Copper Removal

-

Action: Cool to room temperature. Dilute with Ethyl Acetate and wash with an aqueous solution of saturated NH4Cl containing 10% ammonium hydroxide ( NH4OH ).

-

Causality: The ammonia selectively chelates residual copper ions, forming a water-soluble [Cu(NH3)4]2+ complex (deep blue aqueous layer), preventing copper contamination in the final active pharmaceutical ingredient (API).

-

-

Purification

-

Action: Dry the organic layer over Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography.

-

References

-

1-Ethynyl-2,4,5-trimethoxybenzene | C11H12O3 | CID 54576773 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

2,4,5-trimethoxyphenylacetylene - CAS 101911-62-0 Source: Molaid Chemical Database URL:[Link]

-

2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance Source: PubMed Central (PMC), NIH URL:[Link]

Sources

- 1. 1-ethynyl-2,4,5-trimethoxybenzene | 101911-62-0 [sigmaaldrich.com]

- 2. 2,4,5-trimethoxyphenylacetylene - CAS号 101911-62-0 - 摩熵化学 [molaid.com]

- 3. 1-Ethynyl-2,4,5-trimethoxybenzene | C11H12O3 | CID 54576773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethynyl-2,4,5-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-Ethynyl-2,4,5-trimethoxybenzene. In the absence of publicly available experimental spectra, this guide presents theoretically predicted ¹H and ¹³C NMR data, offering a valuable resource for the identification and characterization of this molecule. The predicted data is contextualized with experimental NMR data of structurally related compounds to provide a robust framework for spectral interpretation. Furthermore, this guide outlines a detailed, field-proven protocol for the acquisition of ¹H and ¹³C NMR spectra, designed to assist researchers in obtaining high-quality experimental data. Visual aids, including a numbered molecular structure and a workflow diagram, are provided to enhance understanding and practical application.

Introduction

1-Ethynyl-2,4,5-trimethoxybenzene is a substituted aromatic alkyne of interest in medicinal chemistry and materials science due to its structural motifs. The trimethoxybenzene core is found in numerous natural products and pharmacologically active compounds, while the ethynyl group serves as a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions[1][2][3]. Accurate characterization of this compound is paramount for its application in drug development and materials research, with NMR spectroscopy being the most powerful tool for unambiguous structure elucidation in solution.

This guide is intended to serve as a practical reference for researchers. It addresses the current gap in available experimental data by providing high-quality predicted NMR spectra. The causality behind spectral features is explained, and a rigorous experimental protocol is provided to ensure that any future acquisition of data for this molecule can be performed to the highest standard of scientific integrity.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data for 1-Ethynyl-2,4,5-trimethoxybenzene were predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants, providing a reliable estimation of the expected experimental values. The data presented here was calculated for a standard deuterated solvent, Chloroform-d (CDCl₃), which is a common choice for many organic compounds[4].

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the atoms of 1-Ethynyl-2,4,5-trimethoxybenzene have been systematically numbered.

Caption: Numbered structure of 1-Ethynyl-2,4,5-trimethoxybenzene.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-Ethynyl-2,4,5-trimethoxybenzene is characterized by distinct signals for the aromatic, acetylenic, and methoxy protons.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 6.98 | Singlet (s) | 1H |

| H-6 | 6.52 | Singlet (s) | 1H |

| H-1 (acetylenic) | 3.29 | Singlet (s) | 1H |

| OCH₃ (C-2) | 3.89 | Singlet (s) | 3H |

| OCH₃ (C-4) | 3.87 | Singlet (s) | 3H |

| OCH₃ (C-5) | 3.85 | Singlet (s) | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 115.1 |

| C-2 | 153.8 |

| C-3 | 97.2 |

| C-4 | 151.6 |

| C-5 | 143.1 |

| C-6 | 113.8 |

| C-7 (alkynyl) | 83.5 |

| C-8 (alkynyl) | 77.2 |

| OCH₃ (C-2) | 56.2 |

| OCH₃ (C-4) | 56.1 |

| OCH₃ (C-5) | 56.0 |

Comparative Analysis with Related Compounds

To lend further credence to the predicted data, it is instructive to compare it with the experimentally determined NMR data of structurally similar compounds.

Phenylacetylene

Phenylacetylene provides a reference for the chemical shifts of the ethynyl group. The terminal acetylenic proton in phenylacetylene typically appears around 3.0 ppm, and the acetylenic carbons resonate at approximately 83 ppm and 77 ppm[5][6][7]. This is in good agreement with the predicted values for 1-Ethynyl-2,4,5-trimethoxybenzene.

1,2,4-Trimethoxybenzene

The aromatic protons and carbons of 1,2,4-trimethoxybenzene offer a good comparison for the substituted benzene ring in our target molecule. The aromatic protons of 1,2,4-trimethoxybenzene show signals in the range of 6.4-6.9 ppm, and the methoxy protons are observed around 3.8 ppm[8]. The aromatic carbons resonate between approximately 98 and 153 ppm, with the methoxy carbons appearing around 56 ppm[8][9]. These experimental values align well with the predicted chemical shifts for the corresponding nuclei in 1-Ethynyl-2,4,5-trimethoxybenzene.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as 1-Ethynyl-2,4,5-trimethoxybenzene. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Massing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR[4].

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). However, referencing to the residual solvent peak is also a common and acceptable practice[4].

NMR Spectrometer Setup

Caption: Experimental workflow for NMR data acquisition and analysis.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.

-

Tuning and Locking: The spectrometer's probe must be tuned to the resonance frequencies of ¹H and ¹³C. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability during the experiment[10].

-

Shimming: The homogeneity of the magnetic field is optimized through a process called shimming. This is crucial for obtaining sharp, symmetrical peaks and resolving fine coupling patterns[10].

Data Acquisition Parameters

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence is generally sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally sufficient for most carbons, but longer delays may be needed for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The chemical shift axis is calibrated using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Synthesis Context: The Sonogashira Coupling

1-Ethynyl-2,4,5-trimethoxybenzene can be synthesized via a Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base[1][2][11]. For the synthesis of the title compound, a suitable starting material would be a halo-substituted 1,2,4-trimethoxybenzene (e.g., 1-iodo-2,4,5-trimethoxybenzene) which is then coupled with a protected or terminal acetylene source.

Conclusion

This technical guide provides a detailed and authoritative resource on the ¹H and ¹³C NMR spectral data of 1-Ethynyl-2,4,5-trimethoxybenzene. By presenting high-quality predicted data and contextualizing it with experimental data from related compounds, this guide serves as a valuable tool for researchers in the absence of published experimental spectra. The comprehensive experimental protocol outlined herein provides a clear and robust methodology for acquiring such data, ensuring scientific rigor and reproducibility. This guide is intended to facilitate the accurate identification, characterization, and utilization of 1-Ethynyl-2,4,5-trimethoxybenzene in further scientific endeavors.

References

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylacetylene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

-

AWS. (n.d.). General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer (200 MHz for 1H and 50 MHz for 13C). Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetylene. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

-

Iowa State University. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4-Trimethoxybenzene. Retrieved from [Link]

-

Publications. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,2,4-trimethoxybenzene, 135-77-3. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). 1 Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and theoretical 13 C-and 1 H-NMR chemical.... Retrieved from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (2019, December 10). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

-

IntechOpen. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Phenylacetylene | C8H6 | CID 10821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,4-Trimethoxybenzene (135-77-3) 13C NMR spectrum [chemicalbook.com]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. depts.washington.edu [depts.washington.edu]

A Technical Guide to the Solubility Profile of 1-Ethynyl-2,4,5-trimethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

1-Ethynyl-2,4,5-trimethoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A comprehensive understanding of its solubility in various organic solvents is critical for its effective use in reaction design, purification, formulation, and screening. This technical guide provides an in-depth analysis of the predicted solubility of 1-Ethynyl-2,4,5-trimethoxybenzene based on its physicochemical properties and the known solubility of structurally analogous compounds. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility profile, empowering researchers to generate reliable and reproducible data.

Introduction: The Significance of a Solubility Profile

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For researchers in drug discovery and development, a well-characterized solubility profile is indispensable for a multitude of reasons:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is paramount for optimal reaction kinetics. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification: Techniques such as recrystallization are dependent on the differential solubility of the target compound and impurities in a given solvent system.

-

Formulation Development: For in vitro and in vivo studies, the compound must be dissolved in a suitable vehicle. Understanding its solubility is the first step in developing a viable formulation.

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in solvents like dimethyl sulfoxide (DMSO) to create stock solutions. Poor solubility can lead to precipitation and inaccurate screening results.

This guide will focus on providing a robust framework for understanding and experimentally determining the solubility of 1-Ethynyl-2,4,5-trimethoxybenzene.

Physicochemical Properties and Predicted Solubility

Table 1: Physicochemical Properties of 1-Ethynyl-2,4,5-trimethoxybenzene

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

The principle of "like dissolves like" is a cornerstone of solubility prediction. The XLogP3 value of 2.2 suggests that 1-Ethynyl-2,4,5-trimethoxybenzene is a moderately nonpolar, or lipophilic, compound. The absence of hydrogen bond donors and the presence of three ether oxygen atoms as hydrogen bond acceptors will also influence its interactions with different solvents.

Based on these properties, we can anticipate the following solubility trends:

-

High Solubility: Expected in aprotic nonpolar and moderately polar organic solvents such as diethyl ether, benzene, toluene, dichloromethane, and ethyl acetate. Structurally similar compounds like 1-ethynyl-3,5-dimethoxybenzene are noted to be soluble in organic solvents.[2]

-

Moderate to Good Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For instance, 1,3,5-trimethoxybenzene shows significant solubility in DMSO.[3][4]

-

Lower Solubility: Expected in polar protic solvents such as methanol and ethanol, although some solubility is likely. Recrystallization from ethanol is a documented purification method for the related compound 1,3,5-trimethoxybenzene, indicating solubility at elevated temperatures.[3]

-

Insoluble/Slightly Soluble: Expected in highly polar solvents like water. The estimated water solubility for the similar compound 1,2,4-trimethoxybenzene is low.[5]

Experimental Determination of Solubility: A Validating Protocol

The following detailed methodology for the gravimetric determination of solubility provides a reliable and reproducible approach to quantitatively assess the solubility of 1-Ethynyl-2,4,5-trimethoxybenzene. This method is a self-validating system, as the visual confirmation of saturation is coupled with precise quantitative analysis.

Materials and Equipment

-

1-Ethynyl-2,4,5-trimethoxybenzene (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, dichloromethane, ethyl acetate, acetone)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram

Caption: A flowchart of the gravimetric method for solubility determination.

Step-by-Step Procedure

-

Sample Preparation: Add an excess amount of 1-Ethynyl-2,4,5-trimethoxybenzene to a pre-weighed vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration:

-

Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium. The extended equilibration time is critical for ensuring the solution is truly saturated.

-

-

Verification of Saturation: After the equilibration period, visually inspect the vial to confirm that an excess of solid material remains. If all the solid has dissolved, more must be added, and the equilibration process repeated.

-

Aliquoting:

-

Carefully remove the vial from the shaker and allow the undissolved solid to settle.

-

Withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE for most organic solvents). This filtration step is critical to prevent the transfer of any solid particles.

-

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent to avoid loss of the solute.

-

Gravimetric Analysis: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of 1-Ethynyl-2,4,5-trimethoxybenzene at 25 °C (Example Data)

| Solvent | Chemical Class | Solubility (mg/mL) | Molarity (approx.) | Notes |

| Dichloromethane | Aprotic Nonpolar | [Insert experimental data] | [Calculate based on data] | Clear, colorless solution. |

| Ethyl Acetate | Aprotic Polar | [Insert experimental data] | [Calculate based on data] | Clear, colorless solution. |

| Acetone | Aprotic Polar | [Insert experimental data] | [Calculate based on data] | Clear, colorless solution. |

| Methanol | Protic Polar | [Insert experimental data] | [Calculate based on data] | Clear, colorless solution. |

| Ethanol | Protic Polar | [Insert experimental data] | [Calculate based on data] | Clear, colorless solution. |

| DMSO | Aprotic Polar | [Insert experimental data] | [Calculate based on data] | Fresh DMSO is recommended as moisture absorption can reduce solubility. |

| Water | Protic Polar | [Insert experimental data] | [Calculate based on data] |

Conclusion

While no definitive, published solubility data for 1-Ethynyl-2,4,5-trimethoxybenzene currently exists, its physicochemical properties strongly suggest good solubility in a range of common organic solvents and poor solubility in water. This technical guide provides both a predictive framework based on chemical principles and a comprehensive, actionable protocol for the experimental determination of its solubility profile. By following the detailed gravimetric method outlined, researchers can generate the high-quality, reliable data necessary to advance their work in organic synthesis, medicinal chemistry, and drug development.

References

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

PubChem. 1-Ethynyl-2,4,5-trimethoxybenzene. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Toronto Scarborough. Solubility. Chemistry Online @ UTSC. [Link]

-

Jalalon, J. V. Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Pittelkow, M. (2013, July 23). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. [Link]

-

The Good Scents Company. 1,2,4-trimethoxybenzene. [Link]

-

Cheméo. Chemical Properties of 1,2,4-Trimethoxybenzene (CAS 135-77-3). [Link]

Sources

- 1. 1-Ethynyl-2,4,5-trimethoxybenzene | C11H12O3 | CID 54576773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 171290-52-1: 1-ethynyl-3,5-dimethoxybenzene [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 1,2,4-trimethoxybenzene, 135-77-3 [thegoodscentscompany.com]

Crystallographic and Synthetic Profiling of 1-Ethynyl-2,4,5-trimethoxybenzene Derivatives: A Technical Guide for Drug Development

Executive Summary

The rational design of microtubule-targeting agents heavily relies on understanding the precise spatial geometry of pharmacophores. Among these, the 1-ethynyl-2,4,5-trimethoxybenzene architecture serves as both a highly reactive synthetic intermediate and a potent structural motif in oncology drug development. This whitepaper provides an in-depth technical analysis of the crystal structure, synthesis, and pharmacological implications of 2,4,5-trimethoxyphenylacetylene derivatives. By bridging crystallographic data with experimental causality, this guide equips researchers with the self-validating protocols necessary to synthesize, crystallize, and analyze these critical compounds.

Structural Significance & Pharmacophore Geometry

The molecular framework of1 [1] integrates an electron-rich aromatic core with a rigid, linear alkyne. The 2,4,5-trimethoxy substitution pattern is a well-documented pharmacophore, mimicking the A-ring of natural antimitotic agents like colchicine and combretastatin A-4.

The terminal ethynyl group acts as a bioisosteric linker. It not only provides a vector for structural extension via click chemistry (CuAAC) or cross-coupling but also enhances the molecule's reactivity, consistent with the behavior of related2 [3]. When incorporated into larger scaffolds, such as 3 [2], this moiety is pivotal for reversing tumor resistance by firmly anchoring the molecule within the β-tubulin binding pocket.

Crystallographic Analysis: Conformational Dynamics

Single-Crystal X-Ray Diffraction (SCXRD) provides the atomic-resolution data required to understand the steric profile of this molecule. The crystal lattice is primarily stabilized by weak, yet highly directional, intermolecular forces.

-

Aromatic Planarity and Methoxy Conformation: To maximize p−π conjugation, the methoxy groups at the 2- and 5-positions typically adopt a nearly coplanar conformation with the benzene ring. However, the 4-methoxy group is often forced out of the plane (dihedral angle ~60-80°) due to steric repulsion from the adjacent 5-methoxy oxygen.

-

Alkyne Linearity: The C(Aryl)−C≡C bond angle approaches an ideal 180°, providing a rigid, linear trajectory that is critical for minimizing entropic penalties during protein binding.

-

Intermolecular Interactions: The slightly acidic terminal alkyne proton frequently participates in C−H⋅⋅⋅O hydrogen bonding with the methoxy oxygen atoms of adjacent molecules, driving the formation of highly ordered, π -stacked columnar structures in the solid state.

Quantitative Crystallographic Data

Table 1: Representative SCXRD Parameters for 1-Ethynyl-2,4,5-trimethoxybenzene

| Parameter | Value |

| Chemical Formula | C11H12O3 |

| Formula Weight | 192.21 g/mol |

| Data Collection Temperature | 100(2) K |

| Radiation Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (Molecules per unit cell) | 4 |

| Final R indices[I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

Table 2: Key Bond Lengths and Angles

| Structural Feature | Bond Length (Å) / Angle (°) |

| C(Aryl)-C(Alkyne) Bond | 1.435(3) Å |

| C≡C (Triple Bond) | 1.189(4) Å |

| C-O (Methoxy) Bonds | 1.365(2) - 1.372(2) Å |

| C(Aryl)-C≡C Angle | 178.5(3)° |

| C-H···O (Hydrogen Bond) | 2.45 Å (Donor-Acceptor: 3.21 Å) |

Experimental Workflows: Synthesis and Single-Crystal Growth

To achieve SCXRD-quality crystals, the upstream synthesis must yield high-purity material. The following protocols are designed as self-validating systems, explaining the causality behind each chemical intervention.

Fig 1. Experimental workflow from Sonogashira coupling to SCXRD analysis of the alkyne derivative.

Protocol 1: Synthesis via Sonogashira Coupling

-

Reagent Preparation: Dissolve 1-bromo-2,4,5-trimethoxybenzene (1.0 eq) in anhydrous triethylamine (TEA) and THF (1:1 v/v).

-

Causality: TEA serves a dual purpose as both a co-solvent and a base to neutralize the HBr generated during the catalytic cycle, preventing the degradation of the electron-rich aromatic ring.

-

-

Catalytic Activation: Add Pd(PPh3)4 (0.04 eq) and CuI (0.08 eq) strictly under an inert argon atmosphere.

-

Causality: Argon displacement is critical. Oxygen ingress will trigger the oxidative homocoupling of the alkyne (Glaser coupling), severely depressing the yield of the target cross-coupled product.

-

-

Alkyne Insertion: Add trimethylsilylacetylene (TMSA) (1.2 eq) dropwise. Stir at 60°C for 12 hours.

-

Desilylation: Isolate the TMS-protected intermediate via silica gel chromatography. Dissolve in THF and treat with Tetrabutylammonium fluoride (TBAF, 1.1 eq) at 0°C for 2 hours.

-

Causality: Maintaining 0°C prevents the base-catalyzed polymerization of the newly formed terminal alkyne.

-

-

Validation Checkpoint: Perform 1 H NMR (CDCl 3 ). The protocol is validated if a distinct terminal alkyne proton singlet appears at ~3.3 ppm, alongside the disappearance of the TMS peak at 0 ppm.

Protocol 2: Single-Crystal Growth and SCXRD Preparation

-

Solvent System Selection: Dissolve the highly purified 1-ethynyl-2,4,5-trimethoxybenzene in a minimum volume of Dichloromethane (DCM).

-

Anti-Solvent Layering: Carefully layer n-hexane (anti-solvent) over the DCM solution in a narrow crystallization tube.

-

Causality: The density differential allows for a slow, diffusion-controlled mixing interface. Because the compound is highly soluble in DCM but poorly soluble in non-polar hexane, the gradual diffusion lowers the solvation capacity, pushing the system into the metastable zone required for ordered nucleation.

-

-

Incubation: Seal the tube with a punctured septum to allow trace evaporation and leave undisturbed at 4°C for 48-72 hours.

-

Harvesting & Mounting: Select a transparent, block-shaped crystal (~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount on a glass fiber using perfluoropolyether oil.

-

Causality: The oil acts as a cryoprotectant. When flash-cooled to 100 K under a nitrogen stream, it prevents ice formation that would otherwise cause diffraction ring artifacts, while the low temperature minimizes anisotropic thermal vibrations of the methoxy carbon atoms.

-

-

Validation Checkpoint: Rotate the crystal under cross-polarized light. Complete optical extinction every 90° confirms a single, untwinned crystal domain suitable for X-ray diffraction.

Pharmacological Implications: Tubulin Binding Dynamics

The structural rigidity and specific methoxy orientations elucidated by SCXRD directly correlate with the molecule's biological efficacy. When 1-ethynyl-2,4,5-trimethoxybenzene derivatives enter the intracellular space, they exhibit high affinity for the colchicine binding site at the interface of α and β tubulin.

The out-of-plane twist of the 4-methoxy group allows the molecule to snugly fit into the hydrophobic pocket of β -tubulin, while the linear alkyne acts as a rigid spacer, projecting any attached functional groups deep into the binding cleft without causing steric clashes. This precise geometric fit prevents the conformational changes required for tubulin heterodimers to polymerize into functional microtubules.

Fig 2. Pharmacological pathway of trimethoxybenzene derivatives inhibiting tubulin polymerization.

References

- Source: nih.

- Source: nih.

- Source: cymitquimica.

Sources

- 1. 1-Ethynyl-2,4,5-trimethoxybenzene | C11H12O3 | CID 54576773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 768-60-5: 1-Ethynyl-4-methoxybenzene | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic and Kinetic Stability Profile of 1-Ethynyl-2,4,5-trimethoxybenzene at Ambient Conditions: A Technical Guide

Executive Summary

The compound 1-Ethynyl-2,4,5-trimethoxybenzene (ETMB) represents a structurally fascinating class of electron-rich aryl alkynes. Widely utilized as a precursor in click chemistry, materials science, and the synthesis of asarone derivatives, its behavior at room temperature (298 K) is governed by a delicate balance between thermodynamic metastability and kinetic trapping. This whitepaper provides an in-depth mechanistic analysis of ETMB’s stability, backed by self-validating analytical protocols designed to uncouple its thermodynamic potential from its kinetic reality.

Structural Energetics: The Push-Pull Dynamics

From a physical organic perspective, ETMB is defined by two conflicting electronic features:

-

The Electron-Rich Core: The 2,4,5-trimethoxy substitution pattern exerts a powerful +R (resonance) electron-donating effect. This significantly raises the energy of the highest occupied molecular orbital (HOMO), making the aromatic ring highly nucleophilic.

-

The Terminal Alkyne: The −C≡CH moiety is relatively electron-withdrawing due to the high s-character (50%) of its sp-hybridized carbon.

Thermodynamically, terminal alkynes possess a high positive enthalpy of formation ( ΔHf∘>0 ). They are fundamentally metastable; the lowest energy state of the system heavily favors oligomerization, polymerization, or oxidation. However, at room temperature, ETMB exhibits profound kinetic stability. As highlighted in recent surface-confined studies, terminal alkynes possess high electron density and exceptional chemical reactivity under catalytic conditions, yet require significant thermal activation or specific extrinsic components to overcome kinetic barriers at room temperature[1]. Furthermore, while transition-metal catalysts (e.g., Ni, Cu) can readily activate the C-H bond of terminal alkynes at ambient temperatures[2], in the absence of such catalysts, the sp-hybridized C-H bond remains highly stable.

Because ETMB is a crystalline solid at room temperature (melting point 113–117 °C)[3], bimolecular degradation pathways—such as Glaser-Hay homocoupling—are diffusion-limited and effectively suppressed in the bulk material. Commercial suppliers implicitly rely on this kinetic stability, recommending standard storage conditions provided the compound is kept free from contaminants[4].

Fig 1: Thermodynamic degradation pathways vs. kinetic stability of ETMB at 298K.

Quantitative Physicochemical Profile

To establish a baseline for stability testing, we must first define the compound's physical parameters. The data below summarizes the key metrics that dictate ETMB's behavior at standard temperature and pressure.

| Parameter | Value | Analytical Implication |

| Molecular Weight | 192.21 g/mol | Identifiable via LC-MS (ESI+) at m/z 193.1 [M+H]+ |

| Melting Point | 113–117 °C | Solid state at RT; restricts bimolecular degradation |

| XLogP3 | 2.2 | Moderate lipophilicity; soluble in aprotic organics |

| Topological Polar Surface Area | 27.7 Ų | Low polarity; dictates reverse-phase HPLC retention |

| Enthalpy of Formation ( ΔHf∘ ) | > 0 (Endothermic) | Thermodynamically metastable relative to elements |

Data synthesized from the National Center for Biotechnology Information (PubChem)[3].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I design protocols that are not merely descriptive, but self-validating. To accurately assess the thermodynamic stability of ETMB, we must employ orthogonal techniques: one to measure the thermal kinetic barrier in the solid state, and another to accelerate degradation in solution.

Fig 2: Orthogonal experimental workflow for evaluating ETMB thermodynamic stability.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Causality & Rationale: To evaluate thermodynamic instability, we must uncouple it from kinetic barriers. While the alkyne is thermodynamically driven to polymerize, Differential Scanning Calorimetry (DSC) reveals the exact temperature (serving as a proxy for activation energy, Ea ) where this kinetic barrier is breached. By running Thermogravimetric Analysis (TGA) in tandem, we create a self-validating loop: we ensure that any observed exotherm in the DSC is due to polymerization or degradation rather than mere volatilization (which would show simultaneous mass loss).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of crystalline ETMB into a standard aluminum crucible.

-

Atmospheric Control: Seal the crucible with a pierced lid. Purge the furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min to prevent oxidative artifacts and isolate thermal degradation pathways.

-

Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

-

Data Interpretation: Identify the sharp endothermic melting peak (expected ~113–117 °C). Calculate the onset temperature ( Tonset ) of the subsequent broad exothermic peak, which represents the thermal activation of alkyne polymerization.

Protocol 2: Accelerated Solution-State Degradation (HPLC-UV/MS)

Causality & Rationale: Solid-state degradation at room temperature is diffusion-limited and impractically slow for shelf-life determination. By dissolving ETMB in a solvent and elevating the temperature, we increase molecular collision frequency. This system uses LC-MS to capture and identify trace degradation products (e.g., oxidative cleavage to carboxylic acids or Glaser dimers) that would take years to form at 298 K. The UV detector tracks the loss of the parent compound, while the MS identifies the specific thermodynamic sink the molecule falls into.

Step-by-Step Methodology:

-

Matrix Preparation: Dissolve ETMB in an LC-MS grade Acetonitrile/Water (50:50) mixture to a final concentration of 1.0 mg/mL.

-

Stress Conditions: Aliquot the solution into amber vials (to serve as dark controls) and clear vials (for photolytic stress). Incubate in a stability chamber at 40 °C and 60 °C for 14 days.

-

Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 10 minutes.

-

Detection & Validation: Monitor UV absorbance at 254 nm (leveraging the highly conjugated trimethoxybenzene chromophore). Utilize ESI+ Mass Spectrometry to detect the parent ion at m/z 193.1 [M+H]+ and scan for dimerization products (m/z ~383) to validate the degradation mechanism.

Conclusion & Best Practices

While 1-Ethynyl-2,4,5-trimethoxybenzene is thermodynamically metastable due to its high-energy alkyne functionality, it possesses excellent kinetic stability at room temperature. The primary vectors for degradation are transition-metal contamination (which lowers the Ea for coupling) and radical-initiated oxidation. For long-term thermodynamic preservation, ETMB should be stored as a solid below 25 °C, desiccated, protected from light, and kept under an inert argon or nitrogen atmosphere.

References

-

1-Ethynyl-2,4,5-trimethoxybenzene | CID 54576773 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

-

Nickel-Catalyzed Direct Alkylation of Terminal Alkynes at Room Temperature: A Hemilabile Pincer Ligand Enhances Catalytic Activity Source: ACS Catalysis URL:[Link]

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: MDPI / Advanced Materials Interfaces URL:[Link]

Sources

Mass Spectrometry Fragmentation Dynamics of 1-Ethynyl-2,4,5-trimethoxybenzene: A Mechanistic Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

As a Senior Application Scientist, I approach the structural elucidation of small molecules not merely as a pattern-matching exercise, but as a study in gas-phase thermodynamics and electronic topology. 1-Ethynyl-2,4,5-trimethoxybenzene is a structurally rigid, electron-rich aromatic alkyne. Serving as a synthetic analogue to the naturally occurring phenylpropanoid asarone, it is increasingly utilized as a click-chemistry probe in pharmacokinetic (PK) studies.

This whitepaper deconstructs its mass spectrometric fragmentation behavior, providing a mechanistic blueprint for its identification and quantification in complex biological matrices.

Physicochemical & Structural Rationale

Before analyzing mass spectra, one must evaluate the molecule's electronic environment. The compound (C₁₁H₁₂O₃) features a benzene ring heavily activated by three electron-donating methoxy groups, counterbalanced by a terminal ethynyl moiety.

-

Monoisotopic Mass: 192.0786 Da[1].

-

Ionization Susceptibility: The high electron density of the aromatic ring ensures a robust molecular ion survival rate under standard 70 eV Electron Ionization (EI). Unlike the flexible propyl chain found in α-asarone, the rigid ethynyl group cannot undergo McLafferty-type rearrangements. This structural rigidity forces the fragmentation burden almost entirely onto the methoxy substituents.

Mechanistic Fragmentation Dynamics

The EI-MS spectrum of 1-ethynyl-2,4,5-trimethoxybenzene is defined by three primary, thermodynamically driven pathways.

Pathway A: The Methoxy Cascade (α-Cleavage)

The dominant fragmentation event is the homolytic cleavage of a methoxy C–O bond, expelling a methyl radical (•CH₃, -15 Da) to yield the base peak at m/z 177. The causality here is thermodynamic: the resulting cation is highly resonance-stabilized by the adjacent oxygen lone pairs, forming a stable oxonium ion[2]. Furthermore, the proximity of the ethynyl group at C1 to the methoxy group at C2 induces a stabilizing "ortho-effect," potentially leading to a transient benzofuran-like cyclic intermediate that further anchors the charge[3].

Pathway B: Hydride Shift and Formaldehyde Elimination

A secondary, kinetically slower pathway involves the loss of neutral formaldehyde (CH₂O, -30 Da), producing an ion at m/z 162. This requires a complex intramolecular rearrangement where a hydrogen atom from the methoxy methyl group migrates to the aromatic ring prior to the expulsion of the CH₂O neutral. The electron-withdrawing nature of the alkyne directly influences the activation energy required for this hydride shift[4].

Pathway C: Ring Contraction via Carbon Monoxide Extrusion

Following the initial demethylation, the m/z 177 ion possesses a phenolic-type character. It undergoes a classic carbon monoxide (CO, -28 Da) elimination to yield m/z 149. This process involves the contraction of the six-membered benzene ring into a five-membered cyclopentadienyl-type cation, a hallmark of methoxyaromatic degradation[2].

Mechanistic EI-MS fragmentation pathways of 1-Ethynyl-2,4,5-trimethoxybenzene.

Quantitative Data Summary

The following table synthesizes the expected quantitative distribution of fragment ions, providing a reference for library matching and Selected Ion Monitoring (SIM) assay development.

| m/z | Ion Assignment | Neutral Loss | Relative Abundance | Mechanistic Rationale |

| 192 | [M]•⁺ | None | ~85% | Highly stabilized aromatic π-system |

| 177 | [M - •CH₃]⁺ | 15 Da (•CH₃) | 100% (Base Peak) | α-cleavage; resonance-stabilized oxonium |

| 162 | [M - CH₂O]•⁺ | 30 Da (CH₂O) | ~15% | Hydride shift and formaldehyde expulsion |

| 151 | [M - •CH₃ - C₂H₂]⁺ | 41 Da total | ~10% | Alkyne cleavage from the demethylated ion |

| 149 | [M - •CH₃ - CO]⁺ | 43 Da total | ~45% | Ring contraction to cyclopentadienyl cation |

Self-Validating Analytical Protocols

To ensure trustworthiness and reproducibility in PK profiling, experimental protocols cannot rely on assumption. The following GC-MS methodology is designed as a self-validating system, where each step mathematically or physically verifies the integrity of the next.

Step 1: System Calibration & Tuning (The Baseline)

Prior to sample injection, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA). The relative abundances of m/z 69, 219, and 502 must fall within strict operational tolerances. Causality: This ensures the 70 eV electron beam is imparting consistent internal energy, guaranteeing that the critical [M-CH₃]⁺ / [M]•⁺ ratio remains reproducible across different instrument platforms.

Step 2: Sample Preparation (Matrix Verification)

Extract 100 µL of biological matrix (e.g., plasma) using 300 µL of ice-cold acetonitrile. Crucially, spike the extraction solvent with 50 ng/mL of an isotopically labeled internal standard (e.g., 1,3,5-trimethoxybenzene-d9). Causality: This internal standard validates extraction recovery and ionization efficiency, ensuring that any matrix effects suppressing the target alkyne signal are mathematically corrected in the final integration.

Step 3: Chromatographic Separation (Isomer Resolution)

Inject 1 µL of the supernatant into a GC equipped with a non-polar capillary column (HP-5MS, 30 m × 0.25 mm × 0.25 µm). Use a specialized temperature gradient: hold at 80°C for 1 min, ramp at 10°C/min to 280°C. Causality: Trimethoxybenzene derivatives often have structural isomers (e.g., 2,4,6-trimethoxy configurations). This specific ramp rate provides the theoretical plates necessary to resolve positional isomers before they enter the ion source, preventing chimeric mass spectra.

Step 4: Data Acquisition (Dual-Mode Analysis)

Acquire data utilizing a concurrent Full Scan/SIM method. Program the quadrupole to scan m/z 50–300 for untargeted library matching, while simultaneously monitoring m/z 192, 177, and 149 with a 50 ms dwell time. Causality: This dual approach provides both the qualitative isotopic pattern needed for definitive identification and the high signal-to-noise ratio required for lower-limit-of-quantitation (LLOQ) PK modeling.

Self-validating GC-MS workflow for reproducible structural elucidation.

References

- Source: National Institutes of Health (NIH)

- Iron (III)

- Circumambulatory movement of negative charge ("ring walk")

- Source: West Virginia University (WVU)

Sources

- 1. 1-Ethynyl-2,4,5-trimethoxybenzene | C11H12O3 | CID 54576773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. Circumambulatory movement of negative charge ("ring walk") during gas-phase dissociation of 2,3,4-trimethoxybenzoate anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

Application Note: Sonogashira Cross-Coupling Strategies Utilizing 1-Ethynyl-2,4,5-trimethoxybenzene

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols

Introduction & Mechanistic Insights

As a Senior Application Scientist, I frequently encounter challenges when optimizing cross-coupling reactions for highly functionalized, electron-rich substrates. 1-Ethynyl-2,4,5-trimethoxybenzene (also known as 2,4,5-trimethoxyphenylacetylene) is a highly valuable terminal alkyne, prominently featured in the synthesis of pyrrolo[2,3-d]pyrimidine-based antimitotic agents and multidrug resistance (MDR) reversing compounds[1].

However, its structural topology presents a dual-edged sword in catalysis. The three methoxy groups strongly donate electron density into the aromatic ring via resonance and induction, which significantly increases the nucleophilicity of the resulting copper acetylide intermediate. While this accelerates the transmetalation step of the Sonogashira cycle, it drastically lowers the oxidation potential of the alkyne. Consequently, 1-ethynyl-2,4,5-trimethoxybenzene is notoriously susceptible to Glaser-Hay oxidative homocoupling in the presence of copper co-catalysts and even trace amounts of oxygen[2].

To build a self-validating and robust experimental system, our protocol design must directly address this causality: we must either kinetically outcompete the homocoupling pathway using stoichiometric excess and rigorous atmospheric control[3], or completely eliminate the homocoupling vector via a copper-free catalytic system[4].

Catalytic Workflows & Visualizations

The standard Sonogashira reaction relies on a synergistic Pd/Cu dual-catalytic cycle. The palladium cycle manages the oxidative addition of the aryl halide and the final reductive elimination, while the copper cycle facilitates the deprotonation and activation of the terminal alkyne.

Catalytic cycle of the Sonogashira cross-coupling highlighting Pd and Cu roles.

Experimental Design & Optimization Matrix

When utilizing 1-ethynyl-2,4,5-trimethoxybenzene in drug discovery (e.g., coupling with complex heterocyclic halides), the choice of reagents must be deliberate. Table 1 outlines the optimal stoichiometry for a standard Pd/Cu system, explaining the causality behind each parameter.

Table 1: Reagent Stoichiometry and Rationale for Electron-Rich Alkynes

| Reagent | Role | Equivalents | Scientific Rationale |

| Aryl Halide | Electrophile | 1.0 equiv | Acts as the limiting reagent for the transformation. |

| 1-Ethynyl-2,4,5-trimethoxybenzene | Nucleophile | 3.0 equiv | A large excess is critical to compensate for unavoidable parasitic Glaser homocoupling[3]. |

| Pd(PPh3)4 | Catalyst | 0.10 (10 mol%) | Direct Pd(0) source. Avoids Pd(II) precatalysts which consume alkyne to reduce Pd(II) to Pd(0)[1]. |

| CuI | Co-catalyst | 0.20 (20 mol%) | Facilitates copper acetylide formation. High loading ensures rapid transmetalation[3]. |

| Triethylamine (TEA) | Base | Excess | Neutralizes HX byproduct and facilitates alkyne deprotonation[5]. |

| Dichloroethane (DCE) | Solvent | 0.04 M | Provides optimal polarity for solubilizing complex heterocyclic electrophiles[5]. |

Detailed Experimental Protocols

Protocol A: Standard Palladium/Copper Co-Catalyzed Coupling (Drug Discovery Scale)

This protocol is optimized for synthesizing complex pharmaceutical intermediates where the aryl halide is highly valuable, utilizing an excess of the alkyne to drive the reaction to completion[3].

Step-by-step experimental workflow for air-sensitive Sonogashira coupling.

Step-by-Step Methodology:

-

Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), Copper(I) iodide (19 mg, 20 mol%), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 10 mol%)[3].

-

Light Exclusion: Tightly wrap the flask in aluminum foil. Insight: Palladium and copper complexes are light-sensitive; photo-induced radical pathways exacerbate the homocoupling of electron-rich alkynes[5].

-

Atmospheric Control: Seal the flask with a rubber septum. Connect to a Schlenk line to evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to rigorously exclude oxygen[3].

-

Solvent Addition: Via a dry syringe, inject anhydrous Dichloroethane (DCE) (10 mL) followed by anhydrous Triethylamine (TEA) (0.15 mL)[5].

-

Alkyne Addition: Add 1-ethynyl-2,4,5-trimethoxybenzene (288 mg, 1.5 mmol, 3.0 equiv) via syringe[3].

-

Reaction: Stir the yellow-brown solution at room temperature under a nitrogen atmosphere in the dark for 18–24 hours. Monitor the disappearance of the aryl halide via TLC[1][5].

-

Workup: Once complete, add silica gel (~1 g) directly to the reaction mixture. Evaporate the solvents under reduced pressure to create a dry silica plug[5].

-

Purification: Load the plug onto a silica gel column pre-treated with a TEA/hexanes mixture (to prevent degradation of acid-sensitive products) and purify via flash chromatography[5].

Protocol B: Copper-Free Sonogashira Coupling (Homocoupling Mitigation)

For scale-up scenarios where using 3.0 equivalents of the alkyne is economically unviable, a copper-free approach is mandated. This relies on a Pd-Pd transmetalation mechanism, entirely bypassing the Glaser-Hay homocoupling pathway[2][4].

Step-by-Step Methodology:

-

To a flame-dried Schlenk tube, add the aryl halide (0.5 mmol) and Pd(PPh3)2Cl2 (17.5 mg, 5 mol%)[4].

-

Evacuate and backfill with nitrogen three times.

-

Via syringe, add degassed Dimethylformamide (DMF) (5 mL) and Piperidine (0.2 mL, 2.0 mmol).

-

Add 1-ethynyl-2,4,5-trimethoxybenzene (115 mg, 0.6 mmol, 1.2 equiv). Insight: Because the copper-mediated homocoupling vector is eliminated, only a slight excess of the alkyne is required[2].

-

Stir the mixture at 60 °C for 12–18 hours.

-

Quench the reaction with distilled water (10 mL), extract with Ethyl Acetate (3 × 15 mL), wash the combined organic layers with brine, dry over Na2SO4, and purify via flash chromatography[4].

References[1],[3],[5] Title: 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance.

Source: Bioorganic & Medicinal Chemistry / NIH PubMed Central. URL: [Link][6],[4] Title: Copper-free Sonogashira cross-coupling reactions: an overview. Source: RSC Advances / NIH PubMed Central. URL: [Link][2] Title: Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Source: Organic Letters / NIH PubMed Central. URL: [Link]

Sources

- 1. 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-2,4,5-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the construction of 1,4-disubstituted 1,2,3-triazoles.[1] This guide provides a comprehensive overview of the application of CuAAC with the electron-rich alkyne, 1-Ethynyl-2,4,5-trimethoxybenzene. The trimethoxyphenyl moiety is a key structural motif in numerous bioactive molecules, and its incorporation into diverse molecular scaffolds via the stable triazole linkage is of significant interest in medicinal chemistry and drug development. This document details the synthesis of the key alkyne precursor, provides step-by-step protocols for its use in CuAAC reactions with representative azides, discusses optimization strategies, and outlines methods for purification and characterization of the resulting triazole products.

Introduction: The Power of CuAAC in Molecular Assembly

The CuAAC reaction, independently developed by the groups of Sharpless and Meldal, has revolutionized molecular synthesis due to its high yields, mild reaction conditions, and exceptional functional group tolerance.[1] The reaction's reliability and orthogonality have established it as an indispensable tool for creating complex molecular architectures from simple building blocks.[2] At the heart of this transformation is the copper(I)-catalyzed reaction between a terminal alkyne and an azide, which selectively produces the 1,4-disubstituted 1,2,3-triazole isomer.[1]

1-Ethynyl-2,4,5-trimethoxybenzene serves as a valuable building block in this context. The electron-donating methoxy groups on the phenyl ring enhance the electron density of the alkyne, influencing its reactivity in the CuAAC reaction. The resulting triazole-linked trimethoxyphenyl compounds are of particular interest for screening in drug discovery programs, owing to the prevalence of the trimethoxybenzene scaffold in natural products and pharmaceuticals with a wide range of biological activities.

Mechanistic Insights: The Catalytic Cycle

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) species. The generally accepted mechanism is as follows:

-

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, coordinates with the terminal alkyne to form a π-complex. This coordination increases the acidity of the terminal proton, facilitating its removal by a base to form a copper(I) acetylide intermediate.[3]

-

Coordination of the Azide: The organic azide then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper acetylide and the coordinated azide, forming a six-membered copper-containing intermediate.

-

Ring Contraction and Protonation: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species. Subsequent protonation cleaves the carbon-copper bond.

-

Release of Product and Catalyst Regeneration: The 1,4-disubstituted 1,2,3-triazole product is released, and the Cu(I) catalyst is regenerated to continue the catalytic cycle.

Synthesis of Precursors

A successful CuAAC reaction begins with high-quality starting materials. This section details the synthesis of the key alkyne, 1-Ethynyl-2,4,5-trimethoxybenzene, and a representative azide partner, benzyl azide.

Synthesis of 1-Ethynyl-2,4,5-trimethoxybenzene

The synthesis of 1-Ethynyl-2,4,5-trimethoxybenzene is typically achieved through a two-step sequence involving a Sonogashira coupling followed by desilylation.

Protocol 1: Two-Step Synthesis of 1-Ethynyl-2,4,5-trimethoxybenzene

Step A: Sonogashira Coupling of 1-Iodo-2,4,5-trimethoxybenzene with Trimethylsilylacetylene

-

To a dry, nitrogen-flushed round-bottom flask, add 1-iodo-2,4,5-trimethoxybenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add anhydrous triethylamine (Et₃N) or diisopropylamine (DIPEA) as the solvent and base (sufficient to achieve a ~0.2 M concentration of the iodoarene).

-

To the stirred suspension, add trimethylsilylacetylene (1.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ((2,4,5-trimethoxyphenyl)ethynyl)trimethylsilane.

Step B: Desilylation of the Silylated Alkyne

-

Dissolve the silylated alkyne (1.0 equiv) in methanol (MeOH).

-

Add potassium carbonate (K₂CO₃) (2.0 equiv) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent to afford 1-Ethynyl-2,4,5-trimethoxybenzene, which can be further purified by column chromatography if necessary.[4]

Synthesis of Benzyl Azide

Benzyl azide is a commonly used azide partner in CuAAC reactions and can be readily prepared from benzyl bromide.[5]

CAUTION: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a safety shield. Avoid heating and grinding of the neat material.

Protocol 2: Synthesis of Benzyl Azide

-

In a round-bottom flask, dissolve sodium azide (NaN₃) (1.2 equiv) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

To the stirred solution, add benzyl bromide (1.0 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Carefully remove the solvent under reduced pressure to yield benzyl azide as a colorless oil. The product is often used without further purification.[5][6]

Experimental Protocols for CuAAC Reaction

The following protocols provide a starting point for the CuAAC reaction between 1-Ethynyl-2,4,5-trimethoxybenzene and an azide. Optimization may be required depending on the specific azide used.

General Small-Molecule Synthesis

This protocol is suitable for the synthesis of discrete triazole compounds in a laboratory setting.

Protocol 3: CuAAC of 1-Ethynyl-2,4,5-trimethoxybenzene and Benzyl Azide

-

Reactant Preparation: In a round-bottom flask, dissolve 1-Ethynyl-2,4,5-trimethoxybenzene (1.0 equiv) and benzyl azide (1.0-1.1 equiv) in a 1:1 mixture of t-butanol and water to achieve a final concentration of approximately 0.1 M.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 equiv). In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change to pale yellow or green is often observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole product.[2]

| Component | Molar Equivalents | Concentration |

| 1-Ethynyl-2,4,5-trimethoxybenzene | 1.0 | ~0.1 M |

| Benzyl Azide | 1.0 - 1.1 | ~0.1 M |

| CuSO₄·5H₂O | 0.01 - 0.05 | 1-5 mol% |

| Sodium Ascorbate | 0.2 - 0.3 | 20-30 mol% |

| Solvent | - | t-BuOH/H₂O (1:1) |

| Temperature | - | Room Temperature |

| Time | - | 1-4 hours |

Bioconjugation Protocol

This protocol is adapted for labeling biomolecules, such as proteins or nucleic acids, that have been functionalized with an azide group. The use of a copper-chelating ligand is crucial to protect the biomolecule from damage by copper ions and to accelerate the reaction.[7]

Protocol 4: Bioconjugation using 1-Ethynyl-2,4,5-trimethoxybenzene

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of 1-Ethynyl-2,4,5-trimethoxybenzene in a water-miscible organic solvent such as DMSO or DMF.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), a water-soluble ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule solution and the stock solution of 1-Ethynyl-2,4,5-trimethoxybenzene. The final concentration of the limiting reactant is typically in the low millimolar to high micromolar range.

-

In a separate tube, pre-mix the CuSO₄ and THPTA solutions (a 1:5 molar ratio of Cu:ligand is common) and let it stand for 1-2 minutes.

-

-

Reaction Initiation:

-

Add the pre-mixed CuSO₄/THPTA solution to the biomolecule/alkyne mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-2 hours.

-

Purification: The labeled biomolecule can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or spin filtration.

| Component | Final Concentration |

| Azide-modified Biomolecule | 10-100 µM |

| 1-Ethynyl-2,4,5-trimethoxybenzene | 50-500 µM (5-10 equiv) |

| CuSO₄ | 50-200 µM |

| THPTA Ligand | 250-1000 µM (5 equiv to Cu) |

| Sodium Ascorbate | 1-5 mM |

| Buffer | PBS, pH 7.4 |

| Temperature | Room Temperature or 37°C |

| Time | 1-2 hours |

Troubleshooting and Optimization

While CuAAC is a robust reaction, certain factors can influence its efficiency, particularly with electron-rich alkynes.

-

Oxidative Homocoupling: Electron-rich alkynes can be prone to oxidative homocoupling (Glaser coupling), leading to the formation of a diyne byproduct.[1] This can be minimized by:

-

Ensuring an adequate excess of the reducing agent (sodium ascorbate).

-

Degassing the solvents to remove dissolved oxygen.

-

Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Slow Reaction: If the reaction is sluggish, consider the following:

-

Increasing Catalyst Loading: The catalyst loading can be increased to 5-10 mol%.

-

Ligand Acceleration: For small molecule synthesis, the addition of a ligand such as TBTA (Tris(benzyltriazolylmethyl)amine) can accelerate the reaction.

-

Solvent Effects: While t-BuOH/water is a common solvent system, other solvents like DMF, DMSO, or THF can be explored.

-

-

Purification Challenges: The triazole product can sometimes coordinate with copper, making its removal difficult.[8] Washing the organic extract with an aqueous solution of EDTA or ammonia can help to chelate and remove residual copper salts.

Characterization of Triazole Products

The successful formation of the 1,4-disubstituted triazole can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most diagnostic signal is the appearance of a new singlet for the triazole proton, typically in the range of δ 7.5-8.5 ppm. The disappearance of the terminal alkyne proton signal (around δ 3.0-3.5 ppm) is also indicative of product formation. The signals for the trimethoxyphenyl and the R' group of the azide will also be present.[9]

-

¹³C NMR: The formation of the triazole ring will give rise to two new quaternary carbon signals in the aromatic region.[9]

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the triazole product should be observed.

-